![molecular formula C17H19N3O5S B2777009 Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 672949-43-8](/img/structure/B2777009.png)

Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

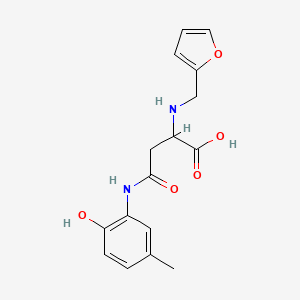

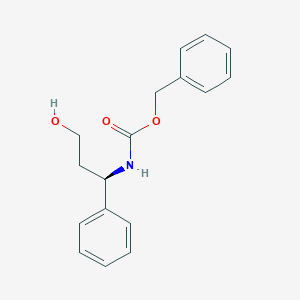

“Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate” is a chemical compound with the molecular formula C17H19N3O5S and a molar mass of 377.41 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a quinazolinone ring, a sulfanyl group, and a butanoate ester group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research focuses on the synthesis and intramolecular cyclization processes involving quinazolinone derivatives, highlighting the versatility and reactivity of these compounds for constructing complex heterocyclic structures. For instance, the treatment of ambident sodium salts of methylsulfanyl quinazolinones with methyl bromoacetate leads to the formation of N(3)-alkyl ester, which upon reaction with hydrazine hydrate yields quinazolinyl acetohydrazides. These intermediates undergo intramolecular cyclization to produce various heterocyclic compounds, demonstrating the synthetic utility of quinazolinone derivatives in heterocyclic chemistry (Burbulienė, Bobrovas, & Vainilavicius, 2006).

Pharmacological Applications

Studies have shown the potential of quinazoline derivatives as pharmacological agents. For example, certain 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have been identified as potent and selective alpha 1-adrenoceptor antagonists, indicating their potential application in treating hypertension and related cardiovascular conditions (Chern et al., 1993).

Antimicrobial and Antitumor Activities

The structural modification and synthesis of new heterocyclic compounds from quinazolinone precursors have led to the discovery of compounds with significant antimicrobial and antitumor activities. For example, the synthesis of furothiazolo pyrimido quinazolinones from visnagenone or khellinone has resulted in compounds displaying growth inhibition of bacteria and fungi, demonstrating the potential of these derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).

Novel Synthetic Methodologies

Research also extends to developing novel synthetic methodologies for constructing quinazoline derivatives with potential applications in medicinal chemistry. For instance, the synthesis of functionalized dihydroimidazo[1,2-a]quinolines through intramolecular electrophilic cyclization demonstrates innovative approaches to accessing medicinally relevant tricyclic scaffolds (Bagal et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-23-12-7-10-11(8-13(12)24-2)18-17(20-9-14(21)19-16(10)20)26-6-4-5-15(22)25-3/h7-8H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFCZJJWGKWOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)

![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)

![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)

![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)